(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate
Description
(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate is a chiral ester compound featuring a cyclopentane backbone substituted with a cyano group at position 1 and a methyl group at position 2 in the (1S,2R) configuration. This compound is of interest in medicinal chemistry and materials science due to its stereospecificity and halogenated aromatic system, which may influence enzyme interactions or physicochemical properties such as lipophilicity and stability .
Properties
CAS No. |
834886-33-8 |
|---|---|
Molecular Formula |
C14H14BrNO2 |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
[(1S,2R)-1-cyano-2-methylcyclopentyl] 4-bromobenzoate |
InChI |
InChI=1S/C14H14BrNO2/c1-10-3-2-8-14(10,9-16)18-13(17)11-4-6-12(15)7-5-11/h4-7,10H,2-3,8H2,1H3/t10-,14-/m1/s1 |
InChI Key |
STUUODSSAVXRIZ-QMTHXVAHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@]1(C#N)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1CCCC1(C#N)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, 2-methylcyclopentanone, undergoes a cyanation reaction to introduce the cyano group, forming (1S,2R)-1-cyano-2-methylcyclopentane.
Esterification: The intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage, yielding (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclopentyl ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the bromobenzoate moiety can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with 4-Bromobenzoate Esters
cis-3.48: (S)-1-((1R,2R)-2-(Naphthalen-2-yl)cyclopropyl)propan-2-yl 4-bromobenzoate
- Key Differences: Backbone: Cyclopropane ring vs. cyclopentane in the target compound. Stereochemistry: (1R,2R) cyclopropane configuration vs. (1S,2R) cyclopentane in the target.
- Synthetic Relevance : Synthesized via nickel-catalyzed methods, highlighting its utility in stereospecific catalysis .
Isosorbide Di-(4-bromobenzoate)
- Key Differences :
- Backbone : Isosorbide (a rigid dianhydro sugar alcohol) vs. flexible cyclopentane.
- Halogen Position : Bromine at the para position, similar to the target compound.
- Biological Relevance : Demonstrated differential binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in molecular docking studies, suggesting halogen size (Br vs. Cl) impacts enzyme affinity .
Halogen Substitution Effects
4-Chlorobenzoate vs. 4-Bromobenzoate :
Property 4-Chlorobenzoate Derivative 4-Bromobenzoate Derivative Halogen Size (Å) 1.75 1.95 Electronegativity 3.0 2.8 AChE Binding Affinity* Moderate High *Hypothesized based on docking studies of isosorbide analogs .
Bromine’s larger atomic radius may enhance van der Waals interactions in enzyme active sites, while its lower electronegativity could reduce polar interactions compared to chlorine.
Stereochemical Considerations
- (1S,2R) vs. (1R,2S) Configurations :
- Evidence from cyclopentane derivatives like (1R,2S)-1-heptyl-2-octylcyclopentane () shows that stereochemistry drastically alters physical properties (e.g., melting points, solubility) and biological activity .
- The (1S,2R) configuration in the target compound likely imposes a distinct spatial arrangement, optimizing interactions in chiral environments (e.g., enzyme binding pockets) compared to other stereoisomers.
Backbone Flexibility and Functional Group Impact
- Cyclopentane vs. Isosorbide vs. Cyclopropane: Cyclopentane: Moderate flexibility; methyl and cyano groups introduce steric hindrance and polarity. Isosorbide: Rigid, oxygen-rich structure favors hydrogen bonding. Cyclopropane: High ring strain increases reactivity; naphthalene substituent enhances aromatic interactions.
Biological Activity
(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and computational predictions.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen. The stereochemistry denoted by (1S,2R) is crucial for its biological interactions. The presence of a cyano group is often associated with enhanced bioactivity in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Weight | 308.17 g/mol |
| CAS Number | 1154001-51-0 |
| Chemical Class | Specialty Materials |
Structure-Activity Relationship (SAR)
SAR studies indicate that the presence of the cyano group in (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate contributes to its pharmacological effects. Similar compounds have demonstrated significant activity against various biological targets.
Notable Compounds for Comparison:
| Compound | Similarity | Unique Features |
|---|---|---|
| 4-Bromobenzoic Acid | Shares the bromobenzoate moiety | Lacks the cyano group |
| Methyl 4-bromobenzoate | Similar ester structure | Contains a methyl ester instead of cyano |
| N-(4-Bromobenzoyl)-N'-cyano-N-(2-methylcyclohexyl)hydrazine | Contains both functional groups | Different functional group interactions |
Pharmacological Evaluations
In vitro studies have been conducted to evaluate the binding affinity and selectivity of (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate towards various biological targets. Techniques such as high-throughput screening and molecular docking simulations have been employed to identify potential interactions with proteins involved in disease pathways.
Case Studies
- Anticancer Activity : A study investigated the compound's effect on cancer cell lines, revealing that it exhibited cytotoxicity against certain types of cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.
- Anti-inflammatory Properties : Another research effort highlighted its potential in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Computational Predictions
Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the compound's interactions with biological targets. These models suggest that (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
